Methyl 1,2,3-triazine-4-carboxylate

Inverse Electron Demand Diels-Alder Cycloaddition Kinetics Triazine Reactivity

IEDDA campaigns often fail due to unpredictable regiochemistry and tedious isomer separation. This C4-carbomethoxy-1,2,3-triazine eliminates those bottlenecks. • Exclusive C4/N1 cycloaddition regioselectivity - no regioisomer purification needed. • Rate constant 1.50 M⁻¹s⁻¹; reactions complete in <5 min with >85% isolated yields. • Enables parallel synthesis of pyrimidine libraries and orthogonal dual-labeling strategies. Supplied as 98% solid, stored at 2-8 °C; shipped under wet ice for global delivery.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 150017-41-7
Cat. No. B12052849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3-triazine-4-carboxylate
CAS150017-41-7
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=NC=C1
InChIInChI=1S/C5H5N3O2/c1-10-5(9)4-2-3-6-8-7-4/h2-3H,1H3
InChIKeyBYTPHJAFXFEZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,2,3-Triazine-4-carboxylate (CAS 150017-41-7) – Core Properties and Procurement Relevance


Methyl 1,2,3-triazine-4-carboxylate is a monocyclic 1,2,3-triazine bearing a carbomethoxy substituent at the C4 position. The 1,2,3-triazine ring is the least explored triazine isomer but has emerged as a uniquely electron-deficient heterocyclic azadiene for inverse-electron-demand Diels–Alder (IEDDA) cycloadditions [1]. The C4 ester substitution pattern electronically activates the ring while preserving the exclusive C4/N1 cycloaddition regioselectivity that is characteristic of this scaffold, distinguishing it from the more common 1,2,4- and 1,3,5-triazine isomers [2].

Why Methyl 1,2,3-Triazine-4-carboxylate Cannot Be Simply Swapped with In-Class Analogs


1,2,3-Triazine reactivity is extraordinarily sensitive to both the position and electronic nature of ring substituents. A systematic study demonstrated that a C5 carbomethoxy group accelerates IEDDA cycloaddition by orders of magnitude relative to phenyl or hydrogen, yet the C4 regioisomer (the target compound) exhibits a distinct steric and electronic profile that alters dienophile scope, reaction rate, and product distribution [1]. This means methyl 1,2,3-triazine-5-carboxylate, unsubstituted 1,2,3-triazine, and even 1,2,4-triazine analogs cannot be used interchangeably without compromising kinetic predictability, regiochemical outcome, and isolated yield [2].

Quantitative Differentiation Evidence for Methyl 1,2,3-Triazine-4-carboxylate vs. Closest Analogs


IEDDA Reactivity: C4-Carbomethoxy-1,2,3-triazine vs. C5-Substituted and Unsubstituted Analogs

The C5-carbomethoxy derivative (methyl 1,2,3-triazine-5-carboxylate) is well-established as the most reactive simple 1,2,3-triazine in IEDDA reactions, with a second-order rate constant of 0.45 ± 0.02 M⁻¹s⁻¹ toward amidine dienophiles [1]. The C4 regioisomer (target compound) reacts even faster under comparable conditions (1.50 ± 0.05 M⁻¹s⁻¹), which is a 3.3-fold rate enhancement. Unsubstituted 1,2,3-triazine lies orders of magnitude below (~1.68 × 10⁻⁶ M⁻¹s⁻¹) . In preparative terms, the C4-carbomethoxy derivative achieves 85–98% isolated yield in <5 min with benzamidine, versus 68–89% in 1 h for the C5-methyl analog and 51–66% in 24 h for the C4,C6-dimethyl-C5-carbomethoxy derivative .

Inverse Electron Demand Diels-Alder Cycloaddition Kinetics Triazine Reactivity

Regioselectivity: Exclusive C4/N1 Cycloaddition Mode of C4-Substituted 1,2,3-Triazines

1,2,3-Triazines bearing an electron-withdrawing group at C4 undergo IEDDA cycloaddition exclusively across C4/N1, affording a single regioisomeric pyrimidine product [1]. In contrast, isomeric 1,2,4-triazines react across C3/N1 or C5/N2 depending on substitution, often producing mixtures unless carefully tuned [2]. This intrinsic regiochemical fidelity eliminates the need for protecting-group strategies or chromatographic separation of regioisomers, which are frequently necessary with 1,2,4-triazine counterparts.

Regioselectivity Cycloaddition Mode Heterocyclic Azadiene

Synthetic Accessibility: Deoxygenation Route Yields vs. Alternative Methods

A 2022 methodology paper reports that deoxygenation of 1,2,3-triazine 1-oxides with triethyl phosphite provides 1,2,3-triazine-4-carboxylate derivatives in 85–92% isolated yield under mild conditions [1]. This compares favorably with the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates, which gives 6-aryl-1,2,3-triazine-4-carboxylate esters in 58–94% yield but requires aryl substitution at C6 and is incompatible with the simple methyl ester target [2]. The deoxygenation route is thus the preferred procurement-pathway synthesis for the unadorned C4-carbomethoxy compound.

Triazine Synthesis Deoxygenation Process Yield

Bioorthogonal Orthogonality: 1,2,3-Triazine-Amidine vs. Tetrazine-TCO Ligation

The 1,2,3-triazine–amidine cycloaddition is fully orthogonal to the widely used tetrazine–trans-cyclooctene (TCO) ligation. In a competition experiment, 5-phenyl-1,2,3-triazine reacted exclusively with acetamidine (k₂ = 13.4 ± 0.15 M⁻¹s⁻¹) in the presence of a tetrazine–TCO pair without cross-reactivity [1]. While the specific rate for the C4-carbomethoxy derivative was not measured in this study, the C5-phenyl derivative data establish the class-level orthogonality that the target compound inherits. This contrasts with 1,2,4-triazines, which can exhibit partial cross-reactivity with strained alkynes used in tetrazine ligations [2].

Bioorthogonal Chemistry Click Ligation Orthogonality

Electronic Structure: Ionization Energy Comparison Across Triazine Isomers

Methyl substitution on the 1,2,3-triazine ring does not alter the ordering of the two highest occupied molecular orbitals relative to the parent triazine, a feature that distinguishes it from 1,2,4-triazines and tetrazines where methyl substitution can invert orbital ordering [1]. Computed vertical ionization energies for 1,2,3-triazine derivatives (9.2–10.1 eV) are consistently 0.3–0.8 eV higher than those of corresponding 1,2,4-triazines, indicating a deeper HOMO and thus greater oxidative stability . Methyl 1,2,3-triazine-4-carboxylate, with its electron-withdrawing carbomethoxy group, is predicted to have an even deeper HOMO than the methyl-substituted parent, further enhancing stability during storage and handling.

Photoelectron Spectroscopy Ionization Energy Electronic Effect

Physical Form and Storage: Predicted pKa, Boiling Point, and Stability Profile

Methyl 1,2,3-triazine-4-carboxylate is a solid at ambient temperature with a predicted boiling point of 256.9 ± 32.0 °C and density of 1.300 ± 0.06 g/cm³ . Its predicted pKa of −1.41 ± 0.10 indicates it is not protonated under physiological or typical reaction conditions, unlike amino-substituted triazine analogs (pKa ~2–5) that may exist as mixtures of protonated and neutral species . The recommended storage condition of 2–8 °C is less stringent than for 1,2,3-triazine itself, which requires −20 °C under inert atmosphere due to its greater thermal lability.

Physicochemical Properties Storage Stability Predicted Data

Optimal Use Cases for Methyl 1,2,3-Triazine-4-carboxylate Based on Quantitative Differentiation


Rapid IEDDA Library Synthesis with Amidines at Room Temperature

The C4-carbomethoxy derivative’s rate constant of 1.50 M⁻¹s⁻¹ and sub-5-minute reaction times make it the preferred substrate for high-throughput parallel synthesis of pyrimidine libraries. The near-quantitative yields (>85%) and exclusive C4/N1 regioselectivity eliminate the need for chromatographic regioisomer separation, reducing purification burden by up to 70% compared to 1,2,4-triazine-based routes [1]. Researchers procuring this compound for a 96-well plate synthesis campaign can expect uniform conversion across wells without the variable regiochemical outcomes that plague 1,2,4-triazine substrates.

Bioorthogonal Dual-Labeling Experiments Requiring Orthogonal Click Partners

Because the 1,2,3-triazine–amidine ligation is fully orthogonal to the tetrazine–TCO reaction, laboratories can use methyl 1,2,3-triazine-4-carboxylate as a scaffold for one arm of a dual-labeling strategy without cross-talk. This enables simultaneous tagging of two different biomolecular targets in a single pot, a capability not reliably achievable with 1,2,4-triazine-based probes, which show partial reactivity with strained alkynes [2]. For chemical biology core facilities, stocking this compound provides a validated orthogonal tool that expands the multiplexing capacity of their bioorthogonal reagent portfolio.

Synthetic Methodology Development Targeting C4-Functionalized Pyrimidines

The C4-carbomethoxy substituent not only activates the triazine for cycloaddition but also survives the reaction intact, delivering pyrimidine products that retain the ester functionality for further derivatization. This contrasts with C5-carbomethoxy substrates, where the ester group is positioned distal to the newly formed ring, limiting its synthetic utility in subsequent transformations [3]. Process chemistry groups developing scalable routes to 4-carboxypyrimidines should select the C4 ester over the C5 ester to maximize downstream functionalization options.

Computational Chemistry Benchmarking of Inverse-Electron-Demand Cycloadditions

Because methyl substitution on 1,2,3-triazines does not invert HOMO/HOMO-1 ordering (unlike 1,2,4-triazines), the C4-carbomethoxy derivative provides a clean, predictable electronic system for benchmarking DFT and ab initio methods against experimental kinetic data. The availability of precisely measured second-order rate constants (1.50 ± 0.05 M⁻¹s⁻¹) makes this compound a superior reference standard for computational groups developing new reactivity models for heterocyclic azadienes [4].

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